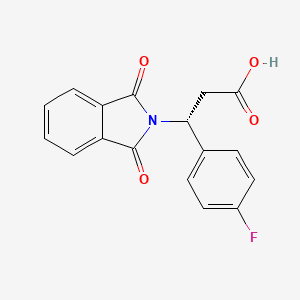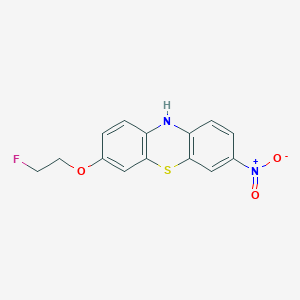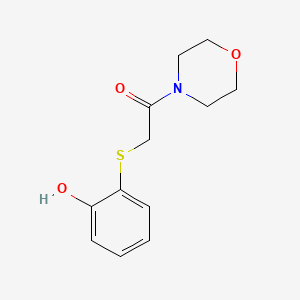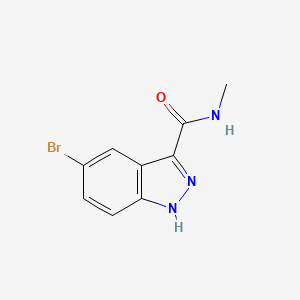
(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as ML352 and is a potent inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the biosynthesis of pro-inflammatory molecules.
Mecanismo De Acción
The mechanism of action of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid involves the inhibition of the enzyme 15-LOX-1. This enzyme is involved in the biosynthesis of pro-inflammatory molecules such as leukotrienes and lipoxins. By inhibiting this enzyme, the production of these molecules is reduced, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound is a potent inhibitor of 15-LOX-1, with an IC50 value in the low nanomolar range. In vivo studies have also shown that this compound can reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid is its high potency as an inhibitor of 15-LOX-1. This makes it a valuable tool for studying the role of this enzyme in disease. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid. One area of interest is in the development of novel anti-inflammatory agents based on this compound. Another area of interest is in the study of the role of 15-LOX-1 in disease, and the potential therapeutic applications of inhibiting this enzyme. Additionally, further optimization of the synthesis of this compound could lead to improved yields and purity, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid involves several steps. One of the key steps is the formation of the isoindolinone intermediate, which is then coupled with the appropriate aryl Grignard reagent to yield the final product. The synthesis of this compound has been reported in several research articles, and the process has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the key areas of research has been in the development of novel anti-inflammatory agents. The inhibition of 15-LOX-1 by this compound has been shown to reduce the production of pro-inflammatory molecules, which can lead to a reduction in inflammation.
Propiedades
IUPAC Name |
(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c18-11-7-5-10(6-8-11)14(9-15(20)21)19-16(22)12-3-1-2-4-13(12)17(19)23/h1-8,14H,9H2,(H,20,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRILPICDYUIUCJ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CC(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)


![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)